molecular formula C21H19ClN2O3 B10983307 [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](4-hydroxyquinolin-3-yl)methanone

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](4-hydroxyquinolin-3-yl)methanone

Cat. No.: B10983307
M. Wt: 382.8 g/mol
InChI Key: ISYSILFOFXSWDR-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a synthetic compound featuring a piperidine core substituted with a 4-chlorophenyl group and a hydroxyquinoline moiety. Its structural complexity arises from the combination of a hydroxypiperidine ring linked to a hydroxyquinoline via a methanone bridge. The crystal structure of a closely related analog, (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, reveals a dihedral angle of 51.6° between the benzene and piperidine rings, with intermolecular O–H⋯O hydrogen bonds forming chains along the c-axis . This conformation may influence solubility and molecular interactions, critical for pharmacological activity.

Properties

Molecular Formula

C21H19ClN2O3

Molecular Weight

382.8 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1H-quinolin-4-one

InChI

InChI=1S/C21H19ClN2O3/c22-15-7-5-14(6-8-15)21(27)9-11-24(12-10-21)20(26)17-13-23-18-4-2-1-3-16(18)19(17)25/h1-8,13,27H,9-12H2,(H,23,25)

InChI Key

ISYSILFOFXSWDR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CNC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Introduction of the Hydroxyl Group: The hydroxyl group is added through a hydroxylation reaction, often using oxidizing agents.

    Attachment of the Quinoline Moiety: The quinoline moiety is attached through a condensation reaction with suitable quinoline derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

  • The 4-chlorophenyl-hydroxypiperidine core is versatile, enabling diverse biological activities depending on substituents.
  • Quinoline derivatives (e.g., hydroxy/methoxy groups) may target enzymes or receptors via hydrogen bonding or hydrophobic interactions .
  • Unlike AKB48/JWH-018, which lack dopamine transporter (DAT) affinity, HAL’s antipsychotic activity underscores the importance of fluorophenyl-butanone in D2 receptor binding .

Physicochemical Properties and Conformational Analysis

  • Crystal Packing : The hydroxypiperidine group in related compounds forms O–H⋯O hydrogen bonds, stabilizing extended chains. This contrasts with loperamide derivatives, where bulky diphenyl groups disrupt such interactions .
  • Retention Behavior: Analogs like (4-Chlorophenyl)(4-hydroxyphenyl)methanone exhibit shorter chromatographic retention times (0.34 relative retention) due to reduced hydrophobicity compared to diphenyl-substituted derivatives (e.g., 1.35 retention) .

Biological Activity

The compound 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone , also known as a derivative of haloperidol, is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.

  • Molecular Formula : C32H36Cl2N2O3
  • Molecular Weight : 567.55 g/mol
  • CAS Number : 67987-08-0

The compound features a piperidine ring substituted with a chlorophenyl group and a hydroxyquinoline moiety, which may contribute to its biological properties.

Research indicates that compounds similar to 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone exhibit various pharmacological activities, including:

  • Tyrosinase Inhibition : This compound has been evaluated for its ability to inhibit tyrosinase (TYR), an enzyme crucial in melanin biosynthesis. Inhibiting TYR can have applications in treating hyperpigmentation and other skin disorders .
  • Antioxidant Activity : Some derivatives have shown promising antioxidant properties, which could be beneficial in reducing oxidative stress-related diseases .
  • Antipsychotic Effects : As a derivative of haloperidol, it may possess antipsychotic properties, potentially affecting dopamine receptors and providing therapeutic benefits for psychiatric disorders .

In Vitro Studies

A series of studies have assessed the biological activity of similar compounds:

CompoundIC50 (μM)Activity TypeReference
Compound 105.0Tyrosinase Inhibitor
Compound 710.0Antioxidant
Haloperidol DerivativeVariesAntipsychotic

These studies highlight the potential of these compounds in various therapeutic areas, particularly in dermatology and psychiatry.

Case Studies

  • Anti-Melanogenic Effects : One study demonstrated that certain derivatives significantly inhibited melanin production in B16F10 melanoma cells without cytotoxic effects up to concentrations of 25 μM. This suggests potential use in skin whitening products .
  • Antipsychotic Evaluation : Another investigation into haloperidol-related compounds found that they exhibited significant binding affinity to dopamine receptors, indicating their potential effectiveness in treating schizophrenia and other mood disorders .

Clinical Implications

The biological activities of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone suggest multiple clinical applications:

  • Dermatology : As a tyrosinase inhibitor, it may be developed into treatments for conditions like melasma or age spots.
  • Psychiatry : Its antipsychotic properties could be harnessed for managing schizophrenia or bipolar disorder.

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